Product packaging for Alaproclate(Cat. No.:CAS No. 60719-82-6)

Alaproclate

Cat. No.: B1199957
CAS No.: 60719-82-6
M. Wt: 255.74 g/mol
InChI Key: FZSPJBYOKQPKCD-UHFFFAOYSA-N
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Description

Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that was initially developed in the 1970s as one of the first compounds in its class . Its primary research value lies in its specific and potent inhibition of 5-hydroxytryptamine (5-HT) uptake, with studies indicating a regional selectivity within the brain, showing particular potency in the hippocampus and hypothalamus . This mechanism has established its use in fundamental neuroscience research, especially in studies investigating the role of the serotonergic system in memory processes, with evidence showing it can facilitate memory retrieval in animal models . Beyond its SSRI activity, this compound has also been identified as a non-competitive N-Methyl-D-aspartate (NMDA) receptor antagonist, providing an additional pathway for research applications in excitotoxicity and neuronal signaling . Due to its specific action and lack of significant affinity for muscarinic, histaminic, or adrenergic receptors, it remains a valuable tool for probing serotonin function without the confounding effects of broader receptor blockade . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, the treatment of human conditions, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO2 B1199957 Alaproclate CAS No. 60719-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPJBYOKQPKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60719-83-7 (hydrochloride)
Record name Alaproclate [USAN:INN]
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DSSTOX Substance ID

DTXSID5045122
Record name Alaproclate
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Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60719-82-6
Record name Alaproclate
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Record name Alaproclate
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Record name Alaproclate
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Record name ALAPROCLATE
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Pharmacological Classification and Mechanisms of Action in Preclinical Models

Primary Classification: Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)

Alaproclate is classified as a selective serotonin reuptake inhibitor (SSRI). ncats.iocaymanchem.comncats.iomedchemexpress.com Developed in the 1970s, it was one of the first drugs in this class, which acts by specifically targeting the serotonin system in the brain. nih.gov Its primary mechanism involves blocking the reuptake of serotonin, a key neurotransmitter involved in mood regulation. ncats.io In addition to its primary SSRI activity, this compound has also been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

The principal mechanism of action for this compound is the inhibition of the serotonin transporter (SERT), a protein that facilitates the reabsorption of serotonin from the synapse back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

In vitro binding studies have been conducted to characterize the affinity of this compound for various neurotransmitter receptors. These studies demonstrate that this compound has a very low affinity for several key receptors, including serotonin, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine (B1211576) D2 receptors. ncats.ionih.gov This profile indicates a high degree of selectivity, as its primary action is not mediated by direct binding to these other receptor sites. Its antagonist effect at the NMDA receptor has been quantified with an IC50 value of 0.3 µM. nih.gov The S-(-)-enantiomer was found to be more potent than the R-(+)-enantiomer in this regard. nih.gov

Table 1: In Vitro Receptor Binding Profile of this compound

Receptor/TargetActivityPotency (IC50)Finding
Serotonin ReceptorsLow AffinityNot specifiedPractically devoid of action in binding studies. ncats.ionih.gov
Histamine-H1 ReceptorsLow AffinityNot specifiedPractically devoid of action in binding studies. ncats.ionih.gov
Alpha-1 Adrenergic ReceptorsLow AffinityNot specifiedPractically devoid of action in binding studies. ncats.ionih.gov
Alpha-2 Adrenergic ReceptorsLow AffinityNot specifiedPractically devoid of action in binding studies. ncats.ionih.gov
Dopamine D2 ReceptorsLow AffinityNot specifiedPractically devoid of action in binding studies. ncats.ionih.gov
NMDA ReceptorNoncompetitive Antagonist0.3 µMBlocks NMDA-induced ion flow. nih.gov

This compound functions as a potent inhibitor of serotonin uptake. ncats.ioncats.io Detailed studies on its specific effects on the kinetic parameters of serotonin transport, such as the maximum transport velocity (Vmax) and the Michaelis constant (Km), were not available in the reviewed literature. This information would be necessary to fully characterize whether the inhibition is competitive, non-competitive, or uncompetitive with respect to serotonin at the transporter site.

Preclinical studies in animal models have confirmed that this compound's inhibition of SERT leads to measurable changes in serotonin levels in the brain.

In vivo microdialysis studies in rats have provided direct evidence of this compound's effect on extracellular serotonin (5-HT) concentrations. Local perfusion of this compound into specific brain regions resulted in a dose-dependent increase in extracellular 5-HT. nih.gov In one study, basal extracellular 5-HT levels in the lateral hypothalamic area (LHAA) and the medial preoptic area (MPOA) were estimated to be 1.6 ± 0.1 nM and 1.4 ± 0.1 nM, respectively. nih.gov Perfusion with this compound significantly elevated these levels. nih.gov

Table 2: Effect of this compound Perfusion on Extracellular Serotonin (5-HT) in Rat Brain Regions

Brain RegionBasal 5-HT Level (nM)This compound PerfusionOutcome
Lateral Hypothalamic Area (LHAA)1.6 ± 0.1Dose-dependentSignificant, dose-dependent increase in extracellular 5-HT. nih.gov
Medial Preoptic Area (MPOA)1.4 ± 0.1Dose-dependentSignificant, dose-dependent increase in extracellular 5-HT. nih.gov

Research demonstrates that this compound selectively affects the serotonin system while having minimal impact on other biogenic amines like norepinephrine (B1679862) and dopamine. In vivo studies in rats measured this compound's potency in preventing the depletion of serotonin induced by 4-methyl-α-ethyl-m-tyramine, showing a regional selectivity in its action. nih.govcaymanchem.com The compound was most potent in the hippocampus and hypothalamus. nih.gov Furthermore, in contrast to some other antidepressants, this compound did not block the uptake of noradrenaline (NA) in vivo. nih.gov This selectivity is a defining feature of its pharmacological profile.

Table 3: Region-Specific Efficacy of this compound in Preventing Serotonin (5-HT) Depletion in Rat Brain

Brain RegionPotency (EC50 in mg/kg)
Hippocampus4
Hypothalamus8
Striatum12
Cerebral Cortex18
Source: caymanchem.com

Neurochemical Effects on Serotonin Levels in Animal Brain Regions

Extracellular Serotonin Dynamics

Secondary Pharmacological Activities

While primarily recognized for its potent inhibition of serotonin reuptake, this compound exhibits significant effects on other crucial neurotransmitter and ion channel systems. wikipedia.orgcaymanchem.com These secondary activities include antagonism of the N-Methyl-D-Aspartate (NMDA) receptor and modulation of voltage-gated potassium channels. caymanchem.comnih.gov

Studies have consistently shown that this compound functions as a non-competitive antagonist at the NMDA receptor. wikipedia.orgdrugbank.comnih.gov This action is distinct from its effect on serotonin reuptake and suggests an additional mechanism by which it can influence neuronal excitability. The antagonism is reversible, as the inhibitory effect can be rapidly washed out by perfusion in experimental settings. nih.gov This characteristic distinguishes it from irreversible non-competitive antagonists like dizocilpine. nih.gov Research indicates that this compound's binding site is different from the glycine (B1666218) and Mg++ binding sites on the NMDA receptor, as it does not alter the sensitivity of the receptor to these modulators. nih.gov

This compound has been demonstrated to potently block NMDA-evoked currents in cultured neurons. caymanchem.commedkoo.com In studies using cultured rat hippocampal neurons, this compound produced a concentration-dependent block of NMDA receptor currents with a reported IC50 value of 1.1 μM. nih.gov Another study conducted on cerebellar granule cells found a similar potent, noncompetitive blockade of NMDA-induced responses with an IC50 value of 0.3 μM. nih.gov

The mechanism of this blockade appears to be predominantly through an open-channel mechanism, although some blocking of closed NMDA channels at a much slower rate has also been observed. nih.gov The interaction is characterized by a first-order binding reaction. nih.gov Interestingly, the blocking effect shows stereoselectivity, with the S-(-)-enantiomer of this compound being more potent than the R-(+)-enantiomer at the NMDA receptor. nih.govnih.gov

The NMDA receptor is a ligand-gated ion channel that, when activated, permits the influx of ions, including a significant amount of Calcium (Ca++), into the neuron. mdpi.com This influx of calcium acts as a critical second messenger, triggering a wide array of intracellular signaling cascades. mdpi.com

By blocking the NMDA receptor's ion channel, this compound effectively inhibits the associated flow of ions. nih.gov Preclinical studies using the fluorescent indicator fura-2 (B149405) have confirmed that this compound blocks the NMDA-induced increases in intracellular free Ca++ in cerebellar granule cells. nih.gov This inhibition of calcium influx is a direct consequence of its antagonistic action at the NMDA receptor.

In addition to its effects on NMDA receptors, this compound also modulates the activity of voltage-dependent potassium (K+) channels. caymanchem.comcymitquimica.com This interaction represents another significant secondary pharmacological action of the compound.

Research utilizing whole-cell voltage-clamp recording techniques in cultured rat hippocampal neurons has shown that this compound causes a concentration-dependent block of the sustained voltage-dependent K+ current. nih.govphysiology.org The IC50 value for this inhibition was determined to be 6.9 μM. caymanchem.comnih.gov The proposed mechanism for this action is an open-channel block. nih.gov

Inhibitory Concentrations (IC50) of this compound on Neuronal Channels
Channel/ReceptorCell TypeIC50 Value (μM)Reference
NMDA ReceptorCerebellar Granule Cells0.3 nih.gov
NMDA ReceptorRat Hippocampal Neurons1.1 caymanchem.comnih.gov
Voltage-Dependent K+ ChannelRat Hippocampal Neurons6.9 caymanchem.comnih.gov

While the primary activity of this compound relates to the serotonergic system and its key secondary actions involve NMDA and potassium channels, its interactions with other neurotransmitter systems have also been investigated. drugbank.compsychiatryonline.org The serotonergic system itself is known to have extensive and complex interactions with other systems, including the cholinergic, dopaminergic, and GABAergic systems. psychiatryonline.orguth.edu

Interactions with Other Neurotransmitter Systems

Affinities for Dopamine, Noradrenaline, Histamine (B1213489), and Adrenergic Receptors

This compound is primarily recognized as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgmedchemexpress.com Preclinical in vitro binding studies have demonstrated that this compound has a notable lack of affinity for several other key neurotransmitter receptors. Specifically, it was found to be practically devoid of action on dopamine D2 receptors, histamine-H1 receptors, and both alpha-1 and alpha-2 adrenergic receptors. nih.govncats.io This profile indicates a high degree of selectivity for the serotonin system over these other monoaminergic systems. Unlike some other antidepressants, this compound also does not significantly block noradrenaline uptake in vivo. nih.gov

Table 1: this compound Affinity for Various Neurotransmitter Receptors

Receptor Type Subtype(s) Affinity Finding
Dopamine D2 Practically devoid of action. nih.govncats.io
Histamine H1 Practically devoid of action. nih.govncats.io
Indirect Potentiation of Muscarinic Responses via Serotonergic Pathways

While this compound displays negligible direct action on muscarinic receptors, it has been shown to indirectly potentiate cellular responses to muscarinic cholinergic agonists. nih.govnih.gov In studies using N1E-115 neuroblastoma cells, this compound was observed to enhance the effects of the muscarinic agonist carbachol (B1668302). nih.gov The proposed mechanism for this potentiation is not direct receptor binding, but rather the blockade of potassium channels. nih.gov In this model, the activation of muscarinic receptors by an agonist like carbachol leads to the opening of an inward calcium channel, and the subsequent influx of calcium activates potassium channels. nih.gov this compound was found to block these potassium channels, which prolongs the cellular response initiated by the muscarinic agonist. nih.gov

Absence of Direct GABAergic Current Inhibition

Investigations into the effects of this compound on the GABAergic system have shown a lack of direct interaction. Specifically, in studies on cultured rat hippocampal neurons using whole-cell voltage clamp recording techniques, this compound did not affect gamma-aminobutyric acidA (GABA-A) receptor currents. nih.gov This absence of effect was observed even at concentrations up to 100 µM, indicating that this compound does not directly inhibit GABAergic currents at therapeutically relevant concentrations. nih.gov While the compound was found to block NMDA receptor currents and voltage-dependent potassium channels in the same studies, its lack of interaction with GABA-A receptors further underscores its specific pharmacological profile. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dopamine
Noradrenaline
Histamine
Serotonin
Carbachol

Molecular Interactions and Receptor Selectivity Profile

Specificity Towards Monoamine Transporters

Alaproclate exhibits a pronounced specificity for the serotonin (B10506) transporter (5-HT transporter), distinguishing it from other compounds that interact more broadly with monoamine systems. nih.govnih.gov

This compound functions as a selective serotonin uptake inhibitor. nih.gov In vivo studies have demonstrated that this compound selectively blocks serotonin uptake, exhibiting varying potencies across different brain regions. nih.gov Its highest potency for blocking 5-HT uptake was observed in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex, with notably lower potency in the spinal cord. nih.gov This regional specificity underscores its targeted action on serotonergic systems.

In contrast to its potent effect on serotonin uptake, this compound shows a distinct lack of significant interaction with noradrenaline (NA) and dopamine (B1211576) (DA) transporters. nih.gov Unlike tricyclic antidepressants such as clomipramine, this compound failed to block noradrenaline uptake in vivo. nih.gov Furthermore, in vitro binding studies indicated that this compound was practically devoid of action on dopamine D2 receptors. nih.govcenmed.comwikipedia.org This selective profile highlights this compound's focused influence on the serotonergic system without substantial direct modulation of noradrenergic or dopaminergic reuptake mechanisms.

Serotonin Transporter Selectivity Ratio

Receptor Binding Profile

This compound's receptor binding profile is marked by a general lack of significant affinity for a wide array of neurotransmitter receptors, contributing to its selective pharmacological actions. nih.govcenmed.com

In comprehensive in vitro binding studies, this compound demonstrated a practical absence of action on various serotonin receptors, including 5-HT receptors (e.g., 5-HT1 and 5-HT2 subtypes). nih.govcenmed.comwikipedia.org This indicates that its primary mechanism of action as an antidepressant is through the inhibition of serotonin reuptake rather than direct agonistic or antagonistic effects on serotonin receptors.

This compound exhibits minimal interaction with muscarinic receptors. nih.gov Unlike many tricyclic antidepressants, this compound had a negligible effect on muscarinic receptors and did not block muscarinic-induced stimulation in vivo. nih.gov Ligand binding studies revealed that this compound acts as a weak competitive inhibitor of muscarinic antagonist binding. nih.gov The dissociation constant (Ki) values for this compound's binding to muscarinic receptors in various tissues, including rat cerebral cortex, rat striatum, human cerebral cortex, and human striatum, ranged approximately from 28 to 40 µM. nih.gov These relatively high Ki values confirm a low affinity for muscarinic receptors.

Table 1: this compound's Affinity for Muscarinic Receptors

Tissue TypeKi (µM) nih.gov
Rat Cerebral Cortex~28-40
Rat Striatum~28-40
Human Cerebral Cortex~28-40
Human Striatum~28-40

The potentiation of muscarinic responses observed with this compound in some in vivo studies is suggested to involve serotonergic receptor mechanisms rather than a direct interaction with muscarinic cholinergic receptors. nih.gov For instance, pretreatment with the 5-HT receptor antagonist metitepine completely blocked the enhancement of oxotremorine-induced tremor caused by this compound. nih.gov

This compound's receptor binding profile also includes a negligible affinity for alpha-adrenergic and histamine (B1213489) H1 receptors. nih.govcenmed.comwikipedia.org In vitro binding studies confirmed that this compound was practically devoid of action on alpha 1, alpha 2-adrenergic, and histamine H1 receptors. nih.govcenmed.comwikipedia.org This lack of significant interaction with these receptors contributes to this compound's relatively clean pharmacological profile, minimizing potential side effects associated with adrenergic or histaminergic modulation.

Minimal Interaction with Muscarinic Receptors

Enantiomeric Selectivity

This compound functions as a potent, reversible, and non-competitive antagonist of the NMDA receptor. cenmed.comncats.io This antagonism involves blocking NMDA-induced changes in membrane potential and intracellular Ca++ in cerebellar granule cells. cenmed.com Research has demonstrated that the inhibitory effect of this compound on NMDA receptors is stereoselective. wikipedia.orgcenmed.comnih.gov

Specifically, the (S)-(-)-enantiomer of this compound is considerably more potent in antagonizing NMDA receptor activity than its (R)-(+)-enantiomer. cenmed.comuni.lunih.gov For instance, (S)-Alaproclate has been reported as a selective NMDA receptor antagonist with a Ki value of 31 nM. nih.gov In cultured rat hippocampal neurons, this compound (racemic) produced a potent block of NMDA receptor currents with an IC50 value of 1.1 µM. nih.goviiab.me The mechanism of this block is predominantly through an open-channel mechanism. nih.gov

Interestingly, a reversed stereoselectivity is observed for the blockade of voltage-dependent potassium (K+) currents. (+)-Alaproclate (corresponding to (R)-(+)-Alaproclate) was found to be a more potent blocker of K+ currents than (-)-Alaproclate (corresponding to (S)-(-)-Alaproclate). nih.gov This differential stereoselectivity suggests that this compound's interaction with K+ channels and NMDA receptors occurs at structurally distinct binding sites. nih.gov

Table 1: Stereoselective Potency of this compound Enantiomers on NMDA Receptor Antagonism

EnantiomerTarget/EffectPotency/ObservationCitation
(S)-(-)-AlaproclateNMDA receptor antagonism (cerebellar granule cells)More potent than (R)-(+)-enantiomer cenmed.comuni.lu
(S)-AlaproclateSelective NMDA receptor antagonistKi: 31 nM nih.gov
(R)-(+)-AlaproclateNMDA receptor antagonism (cerebellar granule cells)Less potent than (S)-(-)-enantiomer cenmed.comuni.lu
(+)-AlaproclateK+ current block (hippocampal neurons)More potent than (-)-Alaproclate nih.gov
This compound (racemic)NMDA receptor current block (hippocampal neurons)IC50: 1.1 µM nih.goviiab.me

Compound Names and PubChem CIDs

Preclinical in Vitro Research Studies

Cellular and Subcellular Effects

Alaproclate functions as a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govkarger.comnih.govnih.gov While specific in vitro IC50 values for synaptosomal serotonin uptake were not explicitly detailed in the provided search results, this compound has been employed in experimental setups to define non-specific transport in serotonin re-uptake studies using purified rat brain synaptosomes, indicating its potent inhibitory activity on serotonin uptake.

Electrophysiological studies, primarily conducted in cultured rat hippocampal neurons using whole-cell voltage clamp recording techniques, have revealed significant modulatory effects of this compound on ion channels. karger.com

This compound acts as a potent, reversible, and noncompetitive antagonist of the NMDA receptor. nih.gov It produces a concentration-dependent block of NMDA-evoked currents in cultured rat hippocampal neurons with an IC50 value of 1.1 µM. karger.com The primary mechanism of this block is through an open-channel mechanism, although the compound can also block closed NMDA channels at a considerably slower rate. The interaction of this compound with NMDA receptors, when activated by 10 µM NMDA at a membrane potential of -60 mV, is characterized by a forward rate constant of 6.7 x 10^3 M-1 s-1 and a reverse rate constant of 0.025 sec-1. Notably, the this compound-induced block of the NMDA receptor current is significantly reduced at depolarized potentials. Stereoselectivity has been observed, with the S-(-)-enantiomer demonstrating greater potency than the R-(+)-enantiomer in blocking NMDA-induced responses. Furthermore, this compound does not affect the sensitivity of NMDA responses to magnesium (Mg++) or glycine (B1666218). It also does not inhibit gamma-aminobutyric acid (GABAA)-evoked currents at concentrations up to 100 µM. karger.com

Table 1: this compound's Effects on NMDA-Evoked Currents

ParameterValueCell Type / ConditionsReference
IC50 (NMDA-evoked current block)1.1 µMCultured rat hippocampal neurons karger.com
Forward Rate Constant (at -60 mV)6.7 x 10^3 M^-1 s^-1NMDA-activated (10 µM) hippocampal neurons
Reverse Rate Constant (at -60 mV)0.025 sec^-1NMDA-activated (10 µM) hippocampal neurons
IC50 (NMDA-induced responses block)0.3 µMCerebellar granule cells (S-(-)-enantiomer more potent)

This compound also exhibits a concentration-dependent inhibitory effect on sustained voltage-dependent potassium (K+) currents. karger.com In cultured rat hippocampal neurons, it blocks the K+ current activated by depolarization from -60 to +40 mV with an IC50 of 6.9 µM. karger.com This inhibitory effect was similarly observed in fibroblast cells engineered to stably express Kv1.2 K+ channels. Analysis of tail currents and the voltage-dependence of the block suggest an open-channel blocking mechanism. Stereoselectivity is also evident, with (+)-Alaproclate being a more potent blocker of K+ currents than (-)-Alaproclate. The site of K+ channel block by this compound is hypothesized to be a superficial internal site, distinguishing it from its interaction with NMDA receptors.

Table 2: this compound's Effects on Voltage-Dependent Potassium Channels

ParameterValueCell Type / ConditionsReference
IC50 (Voltage-dependent K+ current block)6.9 µMCultured rat hippocampal neurons (depolarization -60 to +40 mV) karger.com
IC50 (Kv1.2 K+ channel block)Similar to hippocampal neuronsFibroblast cells expressing Kv1.2 K+ channels

This compound has been shown to block NMDA-induced changes in intracellular free calcium (Ca++) concentrations in cerebellar granule cells. This effect is directly linked to its noncompetitive antagonism of the NMDA receptor-coupled ion flow, with an IC50 of 0.3 µM for blocking these NMDA-induced responses.

Table 3: this compound's Effects on Intracellular Calcium Concentrations

ParameterValueCell Type / ConditionsReference
IC50 (NMDA-induced intracellular Ca++ changes)0.3 µMCerebellar granule cells

Intracellular Signaling Pathway Investigations

Modulation of Sirtuin 1 (SIRT1) Levels in Neuroblastoma Cells

This compound has demonstrated a notable effect on sirtuin 1 (SIRT1) levels in neuroblastoma cells. Specifically, in N2a murine neuroblastoma cells that express apolipoprotein E4 (ApoE4), this compound was found to increase SIRT1 levels. wikipedia.orgwikipedia.org The half-maximal inhibitory concentration (IC50) for this effect in ApoE4-expressing N2a murine neuroblastoma cells was determined to be 2.3 µM. wikipedia.orgwikipedia.org This modulation of SIRT1 levels suggests a potential role for this compound in pathways related to cellular regulation and metabolism, particularly in the context of neurodegenerative models. wikipedia.orgsenescence.info

Cell TypeTargetEffectIC50 (µM)
N2a murine neuroblastoma cells (expressing ApoE4)Sirtuin 1 (SIRT1)Increases levels2.3 wikipedia.orgwikipedia.org

Comparative Pharmacological Profiling with Other Monoamine Reuptake Inhibitors

This compound functions as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgwikipedia.org Its capacity to inhibit the depletion of serotonin (5-HT) has been evaluated across various regions of the rat brain. In rat cerebral cortex, hippocampus, hypothalamus, and striatum, this compound demonstrated efficacy in inhibiting 5-HT depletion with varying EC50 values. wikipedia.orgwikipedia.org

Comparative studies involving monoamine reuptake inhibitors have shown that this compound, alongside other selective serotonin reuptake inhibitors such as fluvoxamine, fluoxetine, paroxetine, sertraline, and clomipramine, significantly increased the concentration of 5-hydroxytryptamine (5-HT) in rat platelet-free plasma following a single intraperitoneal injection of 10 mg/kg. wikipedia.org The observed increases in 5-HT levels ranged from 226% to 776% of control values. wikipedia.org In contrast, other compounds like imipramine, desipramine, and femoxetine (B1230326) did not produce a significant effect on platelet-free plasma 5-HT levels under the same conditions. wikipedia.org

Beyond its SSRI properties, this compound has also been identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.org In studies using cultured rat hippocampal neurons, this compound inhibited NMDA-evoked currents with an IC50 of 1.1 µM. wikipedia.orgwikipedia.org It also inhibited depolarization-induced voltage-dependent potassium currents in these neurons, with an IC50 of 6.9 µM. wikipedia.orgwikipedia.org Notably, this compound did not inhibit gamma-aminobutyric acid (GABA)-evoked currents at concentrations up to 100 µM. wikipedia.orgwikipedia.org

CompoundMechanism of ActionEffect on 5-HT Depletion (Rat Brain Regions, EC50 mg/kg)Effect on Plasma 5-HT (Rat, 10 mg/kg i.p.)Other Notable In Vitro Effects
This compoundSelective Serotonin Reuptake Inhibitor (SSRI) wikipedia.orgwikipedia.orgCerebral Cortex: 18 Hippocampus: 4 Hypothalamus: 8 Striatum: 12 wikipedia.orgwikipedia.orgSignificant increase (226-776% of control) wikipedia.orgNon-competitive NMDA receptor antagonist (IC50 = 1.1 µM in rat hippocampal neurons); Inhibits voltage-dependent K+ currents (IC50 = 6.9 µM) wikipedia.orgwikipedia.orgwikipedia.org
FluvoxamineSelective Serotonin Reuptake Inhibitor (SSRI) wikipedia.orgNot specified in search results for specific brain regions.Significant increase (226-776% of control) wikipedia.orgPotent selective serotonin reuptake inhibitor with ~100-fold affinity for SERT over NET. Agonist at σ1 receptor. wikipedia.org
FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI) mims.comNot specified in search results for specific brain regions.Significant increase (226-776% of control) wikipedia.orgSelectively inhibits serotonin reuptake with minimal effect on norepinephrine (B1679862) or dopamine (B1211576) reuptake. mims.com
ParoxetineSelective Serotonin Reuptake Inhibitor (SSRI) nih.govNot specified in search results for specific brain regions.Significant increase (226-776% of control) wikipedia.orgMost potent and specific SSRI. Also inhibits norepinephrine reuptake to a lesser extent. nih.gov
SertralineSelective Serotonin Reuptake Inhibitor (SSRI) nih.govNot specified in search results for specific brain regions.Significant increase (226-776% of control) wikipedia.orgPotentiates serotonergic activity by inhibiting presynaptic serotonin reuptake. Very weak effects on norepinephrine and dopamine uptake. nih.gov
ClomipramineTricyclic Antidepressant (TCA), Serotonin and Norepinephrine Reuptake Inhibitor wikipedia.orgmims.comNot specified in search results for specific brain regions.Significant increase (226-776% of control) wikipedia.orgInhibits reuptake of serotonin and norepinephrine. wikipedia.orgmims.com
ImipramineTricyclic Antidepressant (TCA), Non-selective Monoamine Reuptake Inhibitor nih.govprobes-drugs.orgNot specified in search results for specific brain regions.No significant effect wikipedia.orgIncreases levels of serotonin and norepinephrine; blocks certain serotonin, adrenergic, histamine (B1213489), and cholinergic receptors. nih.govprobes-drugs.org
DesipramineTricyclic Antidepressant (TCA), Norepinephrine Reuptake Inhibitor jkchemical.comNot specified in search results for specific brain regions.No significant effect wikipedia.orgRelatively selective norepinephrine reuptake inhibitor, with weak serotonin reuptake inhibitory effects. jkchemical.com
FemoxetineSelective Serotonin Reuptake Inhibitor (SSRI) wikipedia.orgNot specified in search results for specific brain regions.No significant effect wikipedia.orgActs as a selective serotonin reuptake inhibitor. wikipedia.org

Preclinical in Vivo Research in Animal Models

Neurochemical and Neurophysiological Effects

Alaproclate's primary mechanism involves modulating neurotransmitter systems, particularly the serotonergic pathway. Investigations have focused on its ability to block serotonin (B10506) uptake and its subsequent impact on neurotransmitter concentrations and brain activation.

This compound functions as a selective serotonin reuptake inhibitor (SSRI) wikipedia.orgnih.gov. Studies conducted in vivo have demonstrated that this compound exhibits regional selectivity in blocking serotonin (5-HT) uptake within various brain areas wikipedia.org. The compound was found to be most potent in inhibiting 5-HT uptake in the hippocampus and hypothalamus. Following these regions, the striatum and cerebral cortex showed a lesser, but still notable, potency, while its effect was low in the spinal cord wikipedia.org.

Research utilizing the inhibition of 4-methyl-α-ethyl-m-tyramine-induced serotonin depletion in rats further quantified this regional specificity. The half-maximal effective concentrations (EC50s) of this compound varied across different brain regions, indicating differential sensitivity to its serotonin uptake blockade. wikipedia.org

Table 1: Regional Specificity of this compound's Serotonin Uptake Blockade (EC50 values for inhibiting 4-methyl-α-ethyl-m-tyramine-induced 5-HT depletion in rat brain regions)

Brain RegionEC50 (mg/kg)
Hippocampus4
Hypothalamus8
Striatum12
Cerebral Cortex18
Spinal CordLow potency

Note: Data derived from studies on serotonin depletion inhibition. wikipedia.org

Microdialysis is a technique employed to measure changes in extracellular neurotransmitter concentrations in specific brain regions of conscious, freely moving animals. When this compound was administered via a microdialysis probe in the corpus striatum of rats, it led to increased levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the dialysate. Concurrently, the administration of this compound also increased striatal dialysate levels of dopamine (B1211576) (DA) and its metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). These effects on dopamine and serotonin levels were shown to be consistent with a stimulatory action of endogenous 5-HT on striatal DA release.

Further studies using in vivo microdialysis in rats demonstrated that local application of this compound increased extracellular 5-HT levels in both the lateral hypothalamic area (LHA) and the medial preoptic area (MPOA). Basal extracellular concentrations of 5-HT were estimated to be 1.6 ± 0.1 nM in the LHA and 1.4 ± 0.1 nM in the MPOA. This compound perfusion was observed to increase 5-HT levels in a dose-dependent manner in these regions.

Neuroimaging techniques, such as Positron Emission Tomography (PET), provide a valuable means to characterize drug-induced alterations in brain activity by measuring changes in cerebral blood flow or metabolism. In a study investigating cocaine's effects, PET neuroimaging in conscious rhesus monkeys revealed that cocaine administration induced prominent brain activation, particularly in the dorsolateral regions of the prefrontal cortex. Importantly, pretreatment with this compound, at concentrations of 3.0 and 10.0 mg/kg, effectively blocked this cocaine-induced brain activation. This finding suggests that this compound's serotonergic modulation can influence and counteract drug-induced changes in brain activation patterns.

Alterations in Extracellular Neurotransmitter Concentrations via Microdialysis

Behavioral Phenotype Modulation in Rodent Models

Beyond its neurochemical effects, this compound's impact on behavioral phenotypes has been assessed in various rodent models, particularly those predictive of antidepressant activity.

The Forced Swim Test (FST) is a widely recognized and utilized rodent behavioral paradigm for evaluating the antidepressant-like activity of pharmacological agents. This test assesses the duration of immobility exhibited by rodents when placed in an inescapable water environment, with a reduction in immobility time typically interpreted as an antidepressant-like effect. In studies conducted in rats, this compound demonstrated antidepressant-like activity by significantly decreasing the immobility time in the forced swim test when administered at a concentration of 40 mg/kg wikipedia.org. This result supports the potential of this compound to modulate behavioral despair, a key component of depression models.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores for Serotonin (B10506) Transporter Inhibition

Alaproclate functions as a selective inhibitor of neuronal serotonin reuptake. wikipedia.orgwikipedia.orgciteab.comnih.gov Early SAR discussions for serotonin uptake inhibitors, including this compound, proposed a pharmacophore model characterized by a primary amine, an aromatic ring, and an electron-rich system. This model attempts to explain the selective action of such inhibitors on the serotonin uptake mechanism. citeab.comnih.gov this compound shares structural similarities with compounds like chlorphentermine, cloforex, and cericlamine, although it is distinguished by the presence of an oxygen atom in place of the amine nitrogen, meaning it is not classified as a phenethylamine (B48288) or amphetamine. wikipedia.org

While detailed data tables specifically outlining structural modifications to this compound and their direct impact on serotonin transporter binding affinity are not extensively detailed in the available literature snippets, general principles observed in studies of serotonin uptake inhibitors, including those related to this compound, provide insights. Research on compounds structurally related to zimelidine or this compound, examined as inhibitors of [3H]paroxetine binding to rat cerebral cortical membranes (a measure of 5-hydroxytryptamine (5-HT) transporter affinity), indicated that certain structural features can influence binding. For instance, the presence of a methyl group on the alpha-carbon and on the nitrogen has been observed to increase the affinity for the [3H]paroxetine binding site. wikipedia.org This suggests that such alkylations within the core structure could enhance SERT binding.

Structural Determinants for NMDA Receptor Antagonism

This compound acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor-coupled ion flow. wikipedia.orgwikipedia.orguni.lufishersci.atmetabolomicsworkbench.orgciteab.com Studies using cerebellar granule cells demonstrated that this compound blocks NMDA-induced responses in a non-competitive manner, with an IC50 value of 0.3 µM. fishersci.at In cultured rat hippocampal neurons, this compound also produced a potent block of NMDA receptor currents with an IC50 of 1.1 µM. metabolomicsworkbench.orgciteab.com The mechanism of NMDA receptor blockade by this compound primarily involves an open-channel blocking mechanism. metabolomicsworkbench.org This inhibition is rapidly reversible upon removal of this compound by perfusion. fishersci.at Importantly, this compound's antagonism of the NMDA receptor does not affect the sensitivity of the responses to glycine (B1666218) or magnesium ions, and it does not exhibit discriminative stimulus properties similar to phencyclidine (PCP). wikipedia.orgfishersci.at This suggests a distinct binding site or mode of action compared to certain other NMDA antagonists.

Table 1: this compound's Inhibition of NMDA Receptor and Potassium Channels

TargetIC50 ValueMechanismReversibility
NMDA Receptor (cerebellar granule cells)0.3 µM fishersci.atNon-competitive, open-channel block fishersci.atmetabolomicsworkbench.orgRapidly reversible fishersci.at
NMDA Receptor (hippocampal neurons)1.1 µM metabolomicsworkbench.orgciteab.comPredominantly open-channel block metabolomicsworkbench.orgRapidly reversible fishersci.at
Voltage-dependent K+ channels (hippocampal neurons)6.9 µM metabolomicsworkbench.orgciteab.comOpen-channel block metabolomicsworkbench.orgNot specified

Influence of Stereochemistry on Pharmacological Activity

The pharmacological activities of this compound's enantiomers show distinct differences. For NMDA receptor antagonism, the (S)-(-)-enantiomer was found to be more potent than the (R)-(+)-enantiomer. fishersci.at Conversely, in studies on voltage-dependent potassium (K+) currents, (+)-Alaproclate was a more potent blocker of K+ currents than (-)-Alaproclate. metabolomicsworkbench.org This reversed stereoselectivity for NMDA receptor current versus K+ channel current suggests that this compound's blockade of these two distinct channel types occurs at structurally different binding sites. metabolomicsworkbench.org The specific enantiomer of this compound can also affect its binding affinity to the serotonin transporter. wikipedia.org

Metabolism and Pharmacokinetics in Animal Models for Research Purposes

Absorption and Distribution Characteristics in Rodents

Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI), was investigated for its effects in various animal models. While specific detailed quantitative data on the absorption rate and distribution volume of this compound in rodents are not extensively detailed in readily available public literature, preclinical studies have utilized oral (p.o.) and subcutaneous (s.c.) routes of administration in rats to investigate its systemic effects and tissue distribution nih.gov.

Studies in rats have shown that this compound can influence regional brain tissue levels of certain peptides, such as substance P, neurokinin A, and cholecystokinin (B1591339). For instance, acute systemic treatment with this compound (20 µmol/kg peroral) in rats led to increased levels (23-35%) of these peptides in the periaqueductal gray 60 minutes post-treatment. Similarly, subcutaneous administration resulted in increased levels (19-32%) of substance P and cholecystokinin in the cingulate cortex nih.gov. These findings indirectly suggest systemic absorption and distribution of this compound to central nervous system tissues in rodents.

Metabolite Identification and Their Pharmacological Activities in Preclinical Systems

Metabolite identification is a critical aspect of drug development, as metabolites can contribute to a drug's efficacy, toxicity, and potential drug-drug interactions nih.goveurekaselect.com. For this compound, specific details regarding its identified metabolites and their individual pharmacological activities in preclinical systems are not comprehensively detailed in the provided search results. However, it is known that development of this compound was discontinued (B1498344) due to concerns over hepatotoxicity observed in animal studies, which implies the formation of metabolites that might have contributed to these effects wikipedia.orgdrugbank.com.

Metabolic Stability in Isolated Animal Tissues (e.g., Liver Microsomes)

Metabolic stability assays using isolated animal tissues, particularly liver microsomes, are widely used in preclinical research to assess the intrinsic clearance of a compound and predict hepatic metabolism evotec.comwuxiapptec.comsrce.hr. Liver microsomes contain key drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism evotec.comwuxiapptec.com. These in vitro models allow for the rapid and cost-effective screening of compounds and can provide insights into species-specific differences in drug metabolism evotec.comsrce.hr.

While explicit data on the metabolic stability of this compound in rodent liver microsomes is not provided in the search results, the general understanding of its discontinuation due to liver complications in rodent studies suggests that its metabolic fate in the liver was a significant factor wikipedia.org. In vitro studies using liver microsomes typically involve incubating the test compound with microsomes and an NADPH-regenerating system, followed by monitoring the disappearance of the parent compound over time evotec.comsrce.hr. This approach helps characterize the rate and extent of metabolic conversion by hepatic enzymes wuxiapptec.com.

The importance of such studies is highlighted by the fact that approximately 60% of marketed compounds are cleared by hepatic CYP-mediated metabolism evotec.com. The "dual-activity" microsomal systems, where both Phase I (CYP) and Phase II (e.g., UDP-glucuronosyltransferase, UGT) enzymes are co-activated, can provide a more comprehensive understanding of a compound's metabolic fate nih.gov.

Advanced Research Methodologies Applied to Alaproclate Studies

In Vitro Electrophysiological Techniques

In vitro electrophysiological studies have been crucial in defining Alaproclate's interactions with specific ion channels and receptors beyond its primary target, the serotonin (B10506) transporter. The whole-cell voltage-clamp recording technique, applied to cultured rat hippocampal neurons, has been a principal method in this area.

Research using this technique revealed that this compound has potent antagonistic effects on N-methyl-D-aspartate (NMDA) receptors and voltage-dependent potassium (K+) channels. nih.govcaymanchem.com Studies demonstrated that this compound blocks NMDA receptor currents and the sustained voltage-dependent K+ current in a concentration-dependent manner. nih.gov The blockade of NMDA receptors appears to occur through an open-channel mechanism, where the drug binds within the ion channel pore to obstruct ion flow. nih.gov Similarly, its effect on K+ channels is also consistent with an open-channel blocking mechanism. nih.gov

Interestingly, these studies also uncovered stereoselectivity in this compound's actions. The (+)-enantiomer of this compound was found to be a more potent blocker of K+ currents, whereas the (-)-enantiomer showed greater potency in blocking the NMDA receptor current. nih.gov This suggests that the binding sites for this compound on these two distinct channel types are structurally different. nih.gov this compound was also found to block the slow afterhyperpolarization that follows repetitive firing in hippocampal CA1 neurons, an effect that can increase neuronal excitability. physiology.org In contrast, the compound did not significantly affect currents mediated by GABA-A receptors. nih.govcaymanchem.com

Table 1: In Vitro Electrophysiological Effects of this compound on Cultured Rat Hippocampal Neurons
TargetEffectIC₅₀ Value (μM)Note
NMDA Receptor CurrentBlockade1.1(-)-enantiomer is more potent. nih.gov
Voltage-Dependent K⁺ CurrentBlockade6.9(+)-enantiomer is more potent. nih.gov
GABA-A Receptor CurrentNo significant effect>100 nih.gov

Microdialysis Coupled with Neurotransmitter Detection

In vivo microdialysis is a powerful technique used to sample and monitor the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, behaving animals. frontiersin.org This methodology has been instrumental in understanding the neurochemical effects of this compound in a dynamic physiological context.

Studies have coupled microdialysis with analytical techniques like High-Performance Liquid Chromatography (HPLC) to measure neurotransmitter levels. Research in squirrel monkeys demonstrated that this compound can modulate the neurochemical effects of other psychoactive substances. nih.gov For instance, pretreatment with this compound was shown to significantly attenuate the increase in extracellular dopamine (B1211576) in the caudate nucleus induced by cocaine. nih.gov This finding suggests that by increasing serotonergic activity, this compound can indirectly dampen the dopamine-releasing effects of cocaine, providing a neurochemical basis for its observed behavioral interactions. nih.gov

Other microdialysis studies in conscious rats have reported that the local perfusion of this compound into the striatum can increase basal levels of extracellular dopamine, an effect attributed to the subsequent increase in local serotonin levels which then facilitates dopamine release. nih.gov Furthermore, early research using methods to measure 5-HT uptake in vivo found that this compound displayed regional selectivity, being most potent in blocking serotonin uptake in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex. nih.gov

Table 2: Effect of this compound Pretreatment on Cocaine-Induced Dopamine Levels in Squirrel Monkey Caudate Nucleus (via Microdialysis)
TreatmentEffect on Extracellular Dopamine
Cocaine (1.0 mg/kg) aloneIncrease to ~300% of basal levels. nih.gov
This compound + Cocaine (1.0 mg/kg)Attenuated the cocaine-induced increase in dopamine. nih.gov

Positron Emission Tomography (PET) in Animal Models for Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of neurochemical processes, including receptor occupancy, in the living brain. nih.gov While direct PET studies quantifying this compound's occupancy of the serotonin transporter (SERT) are not prominently documented, the technique has been used in animal models to investigate the functional consequences of this compound's pharmacological action.

In one key study, PET imaging with radiolabeled water ([¹⁵O]H₂O) was used to measure changes in regional cerebral blood flow (CBF) in conscious rhesus monkeys. This research found that cocaine administration induced significant, dose-dependent increases in CBF, particularly in the prefrontal cortex. scispace.com Crucially, pretreatment with this compound was shown to completely block these cocaine-induced increases in CBF. scispace.com This use of PET provides powerful in vivo evidence of this compound's ability to functionally antagonize the cerebrovascular effects of cocaine, likely through its primary action on the serotonin system.

While this study measures a downstream physiological effect rather than direct receptor binding, it exemplifies how PET can be used to assess the functional target engagement of a drug in preclinical models. In clinical research, PET studies using specific radioligands like [¹¹C]MADAM or [¹¹C]DASB are routinely used to determine the percentage of SERT occupancy by various SSRIs in patients, often establishing a target occupancy of around 80% for therapeutic efficacy. nih.govresearchgate.net Such studies are foundational for determining effective dosing regimens.

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Analysis

The analysis of a drug's metabolites is essential for understanding its full pharmacokinetic and pharmacodynamic profile. Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstones of drug metabolism studies. nih.govmdpi.comhelsinki.fi These methods allow for the separation, identification, and quantification of a parent drug and its various metabolites in biological matrices like plasma and urine. nih.govnih.gov

While detailed metabolite profiles of this compound are not extensively published, research has investigated its influence on the metabolism of other compounds. A study in healthy human volunteers examined this compound's effect on the metabolism of antipyrine (B355649), a probe drug used to assess liver enzyme activity. researchgate.net The findings showed that this compound administration reduced the total plasma clearance of antipyrine and the formation of its primary metabolites, indicating a reversible, non-selective inhibition of oxidative drug-metabolizing enzymes (cytochrome P450) in the liver. researchgate.net

Such studies rely on chromatographic techniques to precisely measure the concentrations of the probe drug and its metabolites over time. For instance, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard method that provides high sensitivity and specificity, enabling detailed structural information to be obtained on drug metabolites. nih.govnih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding how a molecule's structure relates to its biological activity, a field known as Structure-Activity Relationship (SAR) analysis. mdpi.com These methods are used to design novel compounds and to interpret experimental findings at a molecular level.

This compound played a noteworthy role in the early application of these principles to its drug class. The first hypothetical pharmacophore model for serotonin reuptake inhibitors was derived from the structural comparison of serotonin and this compound. acs.org This early model identified essential features for activity, including a primary amine, an aromatic ring, and an electron-rich system. acs.org

Subsequent SAR studies of this compound analogues have provided further insights. For example, it was determined that the presence of the geminal dimethyl moiety in this compound's structure is critical for its activity. This type of finding is crucial for medicinal chemists, as it guides the modification of a lead compound to optimize its potency and selectivity. Modern approaches like Quantitative Structure-Activity Relationship (QSAR) modeling use machine learning and statistical methods to build predictive models that link chemical structures to biological activities, further accelerating the drug discovery process. mdpi.comresearchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Complete Molecular Interaction Profiles

While Alaproclate's primary interactions with the serotonin (B10506) reuptake transporter (SERT) and NMDA receptors are established, a comprehensive understanding of its complete molecular interaction profile remains an area for extensive future research wikipedia.orgdrugbank.comdrugbank.comcaymanchem.comnih.gov. Studies have shown that this compound inhibits NMDA-evoked currents with an IC50 value of 0.3 µM, and this effect is stereoselective, with the S-(-)-enantiomer demonstrating greater potency than the R-(+)-enantiomer nih.gov. Furthermore, this compound has been found to inhibit depolarization-induced voltage-dependent potassium currents, specifically the Kv1.2 subtype, with an IC50 of 6.9 µM caymanchem.com. It also increases sirtuin 1 (SIRT1) levels in specific cellular and animal models, suggesting additional molecular targets caymanchem.com.

Future investigations should aim to:

Map allosteric and orthosteric binding sites: Detailed structural biology and computational modeling could precisely identify all binding sites on its known targets and any novel interacting proteins, including the S2 site in SERT mdpi.com.

Characterize downstream signaling pathways: Understanding the full cascade of intracellular events triggered by this compound's interactions with its various targets will provide insights into its broader cellular effects.

Explore lipid bilayer interactions: Research indicates that antidepressants, including SSRIs like this compound, can alter lipid bilayer properties, which in turn can affect the function of various membrane proteins rupress.org. Further studies are needed to fully understand the molecular basis of these interactions and their implications for this compound's activity rupress.org.

Exploration of Novel Therapeutic Targets Based on Polypharmacology

This compound's polypharmacological nature, encompassing SSRI activity, NMDA receptor antagonism, and potassium channel inhibition, presents opportunities for exploring novel therapeutic targets beyond its initial antidepressant focus wikipedia.orgdrugbank.comdrugbank.comcaymanchem.comnih.gov. Recent bioinformatics and machine learning analyses have identified this compound as a key target compound in studies related to muscle aging linked to adipogenesis, suggesting its potential involvement in metabolic processes researchgate.netnih.govresearchgate.net. Additionally, it has been predicted as an inhibitor of NLRP3, a key component of the inflammasome, in the context of spinal cord injury research nih.gov.

Key research directions include:

Targeting neurodegenerative diseases: Given its NMDA receptor antagonism and reported ability to increase SIRT1 levels, further investigation into its neuroprotective potential and efficacy in models of Alzheimer's disease and other neurodegenerative conditions is warranted caymanchem.com.

Investigating metabolic disorders: The association with adipogenesis and muscle aging warrants exploration of this compound's role in metabolic health, including its effects on fat accumulation and muscle function researchgate.netnih.govresearchgate.net.

Exploring inflammatory pathways: Its predicted interaction with NLRP3 opens avenues for studying its anti-inflammatory properties and potential applications in conditions driven by inflammasome activation nih.gov.

Repurposing for other neurological conditions: Its effects on serotonin and glutamate (B1630785) systems suggest potential utility in other neuropsychiatric disorders, such as anxiety disorders or obsessive-compulsive disorder (OCD), given its observed reduction in marble burying behavior in mice, an animal model for OCD core.ac.uk.

Development of Advanced Preclinical Models to Study Specific Mechanisms

The translational gap between preclinical findings and clinical outcomes highlights the need for more sophisticated and predictive preclinical models researchgate.net. Future research should focus on developing and utilizing advanced models to precisely study this compound's specific mechanisms of action.

This includes:

Physiologically relevant in vitro models: Moving beyond simplistic 2D cell cultures to advanced in vitro systems, such as organ-on-a-chip technologies or 3D cell cultures, can better mimic human physiology and provide more predictive data lek.com.

Genetically modified animal models: Utilizing animal models with specific genetic manipulations relevant to serotonin, NMDA, or potassium channel pathways can help dissect the precise contributions of each mechanism to this compound's effects mdpi.com.

Disease-specific models: Employing animal models that accurately recapitulate specific disease pathologies (e.g., advanced models for Alzheimer's disease or metabolic syndrome) will be critical for evaluating this compound's therapeutic potential in these contexts caymanchem.com.

Translational behavioral paradigms: Developing and validating preclinical behavioral assays that have high translational relevance to human conditions, such as the Differential Reinforcement of Low-Rate (DRL) task in non-human primates, can improve the predictive validity of antidepressant research researchgate.net.

Integration of Omics Technologies to Understand Broader Biological Effects

The integration of various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) is crucial for a holistic understanding of this compound's broader biological effects and for identifying biomarkers of response or resistance researchgate.netfrontiersin.org.

Future research should integrate:

Pharmacogenomics and pharmacometabolomics: Applying these approaches can help identify genetic variations or metabolic profiles that influence individual responses to this compound, potentially leading to personalized therapeutic strategies frontiersin.org.

Transcriptomics and proteomics: Analyzing changes in gene and protein expression profiles in response to this compound treatment can reveal novel pathways and networks affected by the compound, particularly in tissues relevant to its polypharmacological actions (e.g., brain, muscle) researchgate.netnih.govresearchgate.net.

Single-cell omics: Single-cell sequencing technologies can provide unprecedented resolution into how this compound affects specific cell types within complex tissues, offering insights into cell-specific mechanisms and off-target effects researchgate.net.

Bioinformatics and machine learning: Leveraging advanced computational tools and machine learning algorithms to analyze large-scale omics datasets is essential for identifying key biomarkers, predicting drug targets, and uncovering complex biological relationships researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net.

Methodological Advancements in In Vitro and In Vivo Research Protocols

Continuous refinement of research methodologies is essential to enhance the reliability, reproducibility, and translational impact of studies on this compound.

Key areas for methodological advancements include:

Improved in vitro to in vivo correlation (IVIVC): Further developing and validating methods for correlating in vitro dissolution rates and other in vitro parameters with in vivo bioavailability and efficacy will improve drug development pipelines nih.govnih.gov. Statistical moment analysis has shown promise in this regard nih.gov.

Standardization of preclinical protocols: Establishing standardized protocols for in vitro and in vivo experiments, including animal models of depression and other conditions, can reduce variability and improve comparability across studies nih.gov.

Development of advanced imaging techniques: Utilizing sophisticated neuroimaging techniques, such as positron emission tomography (PET) neuroimaging, can provide insights into this compound's effects on brain function and neurotransmitter systems in vivo researchgate.net.

High-throughput screening platforms: Developing and optimizing high-throughput screening assays that incorporate more complex biological systems can accelerate the identification of novel interactions and therapeutic applications for this compound lek.com.

Ethical considerations and alternatives to animal testing: Methodological advancements should also prioritize the development and validation of non-animal methods, aligning with efforts to reduce and eventually eliminate animal testing in drug development lek.com.

Q & A

Q. What is the primary mechanism of action of Alaproclate in neuronal systems, and how can this be experimentally validated?

this compound inhibits serotonin (5-HT) reuptake by targeting presynaptic transporters, thereby increasing synaptic serotonin levels. To validate this mechanism:

  • Use radioligand binding assays with tritiated 5-HT in rat brain synaptosomes to measure competitive inhibition .
  • Employ whole-cell voltage clamp techniques in cultured hippocampal neurons to assess its secondary effects on voltage-dependent K+ currents and NMDA receptor activity .
  • Compare dose-response curves across different neuronal preparations to confirm selectivity for 5-HT transporters over other neurotransmitter systems .

Table 1: Key Biological Targets of this compound

TargetExperimental ModelObserved EffectReference
5-HT reuptakeRat brain synaptosomesInhibition (IC₅₀: 0.5–2 μM)
NMDA receptorsHippocampal neuronsWeak modulation at high doses (>10 μM)
Voltage-gated K+ channelsHippocampal neuronsConcentration-dependent block

Q. What standardized protocols exist for assessing this compound’s pharmacokinetic properties in preclinical models?

  • Tissue distribution studies : Administer radiolabeled this compound intravenously to rodents, followed by autoradiography or LC-MS/MS analysis of brain-to-plasma ratios .
  • Metabolic stability assays : Incubate this compound with liver microsomes to identify major metabolites via HPLC or mass spectrometry .
  • Blood-brain barrier penetration : Use in situ brain perfusion techniques to quantify unbound drug fractions in cerebrospinal fluid .

Advanced Research Questions

Q. How can researchers optimize the α-methylation of this compound using Stabase protection, and what analytical methods ensure product purity?

Methodological steps :

  • Silylation : React this compound with 1,1,4,4-tetramethyl-1,4-dichlorosilacyclohexane to generate the Stabase-protected intermediate .
  • Lithiation : Treat the intermediate with lithium diisopropylamide (LDA) at −78°C to form a stabilized enolate for α-methylation .
  • Hydrolysis : Cleave the Stabase group using a biphasic ethyl acetate/1M HCl system to yield the final α-methylated product .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by NMR and HPLC-MS to confirm structural integrity and ≥95% purity .

Table 2: Critical Parameters in Stabase-Mediated α-Methylation

StepReagents/ConditionsKey ChallengeSolution
SilylationDichlorosilacyclohexane, THFCompeting ester hydrolysisAnhydrous conditions, 0°C
LithiationLDA, −78°CEnolate aggregationSlow addition, excess LDA
HydrolysisEthyl acetate/1M HClTertiary alcohol eliminationBiphasic system, short exposure

Q. How should contradictory data on this compound’s effects on NMDA receptors versus 5-HT reuptake be reconciled in mechanistic studies?

  • Hypothesis testing : Design experiments to isolate primary vs. secondary effects. For example:
  • Use knockout rodent models lacking 5-HT transporters to determine if NMDA modulation is a direct or compensatory effect .
  • Apply concentration-response analyses to distinguish high-dose off-target actions from primary mechanisms .
    • Data integration : Apply principal contradiction analysis (per dialectical materialism frameworks) to identify the dominant mechanism under specific biological conditions (e.g., synaptic vs. extrasynaptic environments) .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate free brain concentrations (measured via microdialysis) with target engagement (e.g., 5-HT transporter occupancy) .
  • Species-specific metabolism profiling : Compare metabolite formation in human vs. rodent hepatocytes to identify translational limitations .
  • Behavioral assays : Use Morris water maze tests in rats to link in vitro 5-HT inhibition with functional outcomes (e.g., spatial navigation deficits) .

Methodological Guidelines

  • Experimental reproducibility : Document reagent sources (e.g., Stabase synthesis protocols), equipment calibration data, and statistical thresholds for significance in supplemental materials .
  • Conflict resolution : For contradictory findings, employ triangulation by combining electrophysiological, behavioral, and biochemical data to validate hypotheses .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alaproclate
Reactant of Route 2
Reactant of Route 2
Alaproclate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.